molecular formula C18H12ClN3 B2816685 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile CAS No. 105333-92-4

2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile

Cat. No.: B2816685
CAS No.: 105333-92-4
M. Wt: 305.77
InChI Key: DOTFDSKMEYTLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a chlorophenyl group, and a phenyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile typically involves a multi-step reaction sequence. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Mannich reactions yield substituted 2-alkylamino derivatives .

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)22-18(21)15(14)11-20/h1-10H,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTFDSKMEYTLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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